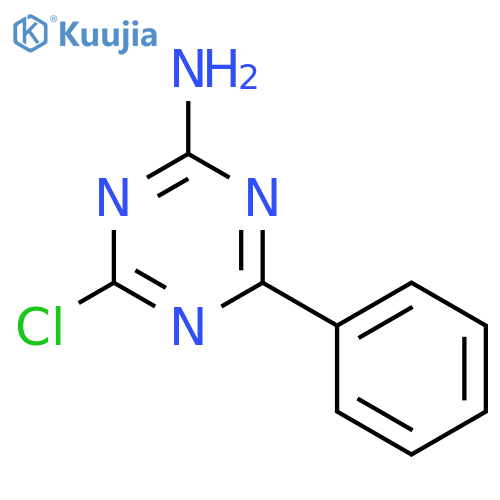Cas no 3842-53-3 (4-chloro-6-phenyl-1,3,5-triazin-2-amine)

3842-53-3 structure
商品名:4-chloro-6-phenyl-1,3,5-triazin-2-amine
4-chloro-6-phenyl-1,3,5-triazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Triazin-2-amine,4-chloro-6-phenyl-
- 4-Chloro-6-phenyl-1,3,5-triazin-2-amine
- AKOS015942805
- SB73394
- W11898
- 2-Amino-4-chloro-6-phenyl-1,3,5-triazine
- MFCD03819819
- CS-0035495
- SCHEMBL2250601
- DTXSID40274642
- 2-Amino-4-chloro-6-phenyl-1,3,5-triazine, 95%
- BS-41881
- 3842-53-3
- 4-chloro-6-phenyl-1,3,5-triazin-2-amine
-
- MDL: MFCD03819819
- インチ: InChI=1S/C9H7ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14)
- InChIKey: UTSOANOTPZSYJK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NC(=NC(=N)N2)Cl
計算された属性
- せいみつぶんしりょう: 206.03611
- どういたいしつりょう: 206.036
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 64.7A^2
じっけんとくせい
- 密度みつど: 1.390±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 212-216 °C
- ふってん: 460°Cat760mmHg
- フラッシュポイント: 232°C
- 屈折率: 1.65
- ようかいど: ほとんど溶けない(0.05 g/l)(25ºC)、
- PSA: 64.69
4-chloro-6-phenyl-1,3,5-triazin-2-amine セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: 26
-
危険物標識:

4-chloro-6-phenyl-1,3,5-triazin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1253762-100mg |
1,3,5-Triazin-2-amine, 4-chloro-6-phenyl- |
3842-53-3 | 95% | 100mg |
$255 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1253762-250mg |
1,3,5-Triazin-2-amine, 4-chloro-6-phenyl- |
3842-53-3 | 95% | 250mg |
$390 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 762288-1G |
2-Amino-4-chloro-6-phenyl-1,3,5-triazine |
3842-53-3 | 95% | 1G |
¥900.78 | 2022-02-24 | |
| Chemenu | CM323725-1g |
4-Chloro-6-phenyl-1,3,5-triazin-2-amine |
3842-53-3 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB487878-1g |
2-Amino-4-chloro-6-phenyl-1,3,5-triazine; . |
3842-53-3 | 1g |
€196.00 | 2024-08-02 | ||
| Ambeed | A668089-1g |
4-Chloro-6-phenyl-1,3,5-triazin-2-amine |
3842-53-3 | 95+% | 1g |
$95.0 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106135-1g |
4-Chloro-6-phenyl-1,3,5-triazin-2-amine |
3842-53-3 | 95+% | 1g |
¥5171.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106135-100mg |
4-Chloro-6-phenyl-1,3,5-triazin-2-amine |
3842-53-3 | 95+% | 100mg |
¥1547.00 | 2024-05-15 | |
| 1PlusChem | 1P00I83Y-5g |
1,3,5-Triazin-2-amine, 4-chloro-6-phenyl- |
3842-53-3 | > 95% | 5g |
$3090.00 | 2025-02-28 | |
| Chemenu | CM323725-250mg |
4-Chloro-6-phenyl-1,3,5-triazin-2-amine |
3842-53-3 | 95% | 250mg |
$*** | 2023-05-30 |
4-chloro-6-phenyl-1,3,5-triazin-2-amine 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
3842-53-3 (4-chloro-6-phenyl-1,3,5-triazin-2-amine) 関連製品
- 29366-78-7(Phenol,2-(4,6-diamino-1,3,5-triazin-2-yl)-)
- 19338-12-6(6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine)
- 14544-47-9(TAPT)
- 1898-74-4(1,3,5-Triazine,2,4-diphenyl-)
- 186834-97-9(6-4-(Trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)
- 1722-18-5(Phenyl-1,3,5-triazine)
- 16107-88-3(1,3,5-Triazine,2-(4-methylphenyl)-4,6-diphenyl-)
- 15074-26-7(1,3,5-Triazine-2,4-diamine,6-(4-aminophenyl)-)
- 1853-91-4(1,3,5-Triazin-2-amine,4-methyl-6-phenyl-)
- 91-76-9(6-Phenyl-1,3,5-triazine-2,4-diamine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
